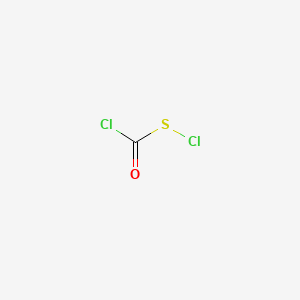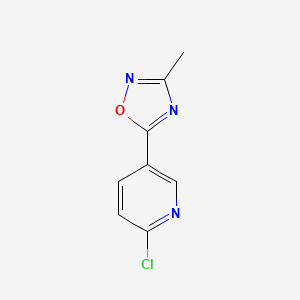
Chlorocarbonylsulfenyl chloride
Vue d'ensemble
Description
Chlorocarbonylsulfenyl chloride is a chemical compound with the formula ClCOSCl. It is a yellow liquid that fumes in moist air . It has been used in the preparation of various sulfur heterocycles and other compounds .
Synthesis Analysis
The synthesis of Chlorocarbonylsulfenyl chloride has been described in various studies. For instance, it has been used in the preparation of 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5 S - C -yl)-1,3,4-oxathiazol-2-one . Another study describes the preparation of [18O]‐chlorocarbonylsulfenyl chloride .
Molecular Structure Analysis
The molecular structure of Chlorocarbonylsulfenyl chloride has been studied using various techniques. A study published in the Journal of Labelled Compounds and Radiopharmaceuticals describes the preparation of [18O]‐chlorocarbonylsulfenyl chloride . Another study found that gaseous chlorocarbonylsulfenyl chloride has a major conformer with the chlorine atoms anti to each other .
Chemical Reactions Analysis
Chlorocarbonylsulfenyl chloride has been used in various chemical reactions. For instance, it has been used in the preparation of 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5 S - C -yl)-1,3,4-oxathiazol-2-one . It has also been used in the preparation of fluorinated oxathialones .
Physical And Chemical Properties Analysis
Chlorocarbonylsulfenyl chloride is a yellow liquid that fumes in moist air . It has a refractive index of 1.517 (lit.) and a boiling point of 98 °C (lit.). The density of Chlorocarbonylsulfenyl chloride is 1.552 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
-
Preparation of Alkyl/Arylurea Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used as a carbonylating agent in the preparation of alkyl/arylurea derivatives .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride as a carbonylating agent .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Coulomb Explosion Dynamics
- Scientific Field : Physical Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in studies of Coulomb explosion dynamics following strong field ionization .
- Methods of Application : The study involves multimass coincidence detection and covariance imaging analysis, supported by density functional theory calculations .
- Results or Outcomes : The results show evidence of multiple dissociation channels from various charge states .
-
Preparation of 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5 S - C -yl)-1,3,4-oxathiazol-2-one
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride has been used in the preparation of 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5 S - C -yl)-1,3,4-oxathiazol-2-one .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Preparation of Fluorinated Oxathialones
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in the preparation of fluorinated oxathialones .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Preparation of Polyfluoroalkylchlorothioformates
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in the preparation of polyfluoroalkylchlorothioformates .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Preparation of Chlorocarbonylhexafluoroisopropylidenimino Sulfenate
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in the preparation of chlorocarbonylhexafluoroisopropylidenimino sulfenate .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Preparation of Commercially Important N,N-dialkylcarbamoyl Chlorides
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in the preparation of commercially important N,N-dialkylcarbamoyl chlorides .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Preparation of Chlorocarbonylpolyfluoroalkylsulfenate Esters
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in the preparation of chlorocarbonylpolyfluoroalkylsulfenate esters .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Preparation of 5-tri-fluoromethyl-2-oxo-1,3,4-oxathiazole
- Scientific Field : Organic Chemistry
- Application Summary : Chlorocarbonylsulfenyl chloride is used in the preparation of 5-tri-fluoromethyl-2-oxo-1,3,4-oxathiazole .
- Methods of Application : The exact methods of application are not specified in the source, but it involves using chlorocarbonylsulfenyl chloride in the synthesis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
Chlorocarbonylsulfenyl chloride is classified as a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
Relevant Papers
Several papers have been published on Chlorocarbonylsulfenyl chloride. For instance, a paper titled “Coulomb Explosion Dynamics of Chlorocarbonylsulfenyl Chloride” discusses the Coulomb explosion dynamics following strong field ionization of chlorocarbonylsulfenyl chloride . Another paper titled “Regioselective Cyclocondensations of Chlorocarbonylsulfenyl Chloride with Hydrazones: Effective Synthesis of a Class of Sulfur and Nitrogen Containing Heterocycles with ‐COS‐ Linkage” discusses the regioselective cyclocondensations of Chlorocarbonylsulfenyl chloride with hydrazones .
Propriétés
IUPAC Name |
S-chloro chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2OS/c2-1(4)5-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOALXGAYUJNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(SCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181970 | |
| Record name | (Chlorothio)formyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocarbonylsulfenyl chloride | |
CAS RN |
2757-23-5 | |
| Record name | (Chlorocarbonyl)sulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chlorothio)formyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chlorothio)formyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chlorothio)formyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)
![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)